1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE
Description
1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a synthetic compound that belongs to the class of piperidine and piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Properties
IUPAC Name |
1-[4-(4-propylpiperazine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-3-6-16-9-11-18(12-10-16)15(20)14-4-7-17(8-5-14)13(2)19/h14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAASGVOOQMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves the reaction of piperidine and piperazine derivatives under controlled conditions. One common method involves the use of a piperidine derivative and a propylpiperazine derivative, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-propylpiperazine-1-carbonyl)piperidin-1-yl]ethanone
- 1-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]ethanone
- 1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]ethanone .
Uniqueness
1-{4-[(4-PROPYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its specific structural features, which confer distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
